molecular formula C24H25N5O3S2 B2368437 N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021020-31-4

N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2368437
CAS No.: 1021020-31-4
M. Wt: 495.62
InChI Key: CFRLCKIKFLVMIN-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O3S2 and its molecular weight is 495.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is part of a broader class of compounds with complex synthesis processes, leading to various derivatives. Ethyl 2-arylhydrazono-3-butyrates reacted with cyano-acetamides to form pyridinedione and pyridazine derivatives, which could be transformed into phthalazine, pyrimido[4,5-c]pyridazine, and other derivatives. These chemical structures have been confirmed through analytical and spectral analysis (Rady & Barsy, 2006).

Coordination Complexes and Antioxidant Activity

The compound is also involved in the synthesis of coordination complexes. Pyrazole-acetamide derivatives have been synthesized and characterized, leading to Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as determined by various in vitro assays (Chkirate et al., 2019).

Biological Activity

Several derivatives of this compound class have been synthesized and tested for biological activities like analgesic and anti-inflammatory effects. For example, novel thiazolo[4,5-d]pyridazinones demonstrated in vivo analgesic and anti-inflammatory activities, with their structures characterized by NMR spectroscopy and liquid chromatography-mass spectrometry (Demchenko et al., 2015).

Pharmaceutical Applications

In the pharmaceutical field, similar compounds have been found to have various therapeutic activities. For instance, pyridazino(4,5-b)indole-1-acetamide compounds showed cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are structurally related, have been identified as antifungal agents against species like Candida and Aspergillus. Modifications to these compounds improved their plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).

DNA-PK/PI3-K Inhibitory Activity

Certain analogues, like (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one, have been synthesized and shown to inhibit DNA-dependent protein kinase (DNA-PK) and PI3-K. These compounds potentiate the cytotoxicity of ionizing radiation in vitro and in vivo, indicating potential for cancer therapy (Cano et al., 2013).

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-3-16-7-4-6-15(2)19(16)25-18(30)14-29-23(31)21-22(20(27-29)17-8-5-13-33-17)34-24(26-21)28-9-11-32-12-10-28/h4-8,13H,3,9-12,14H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRLCKIKFLVMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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